Product packaging for 4-Methoxy-7-iodoisoindolinone(Cat. No.:)

4-Methoxy-7-iodoisoindolinone

Cat. No.: B8488713
M. Wt: 289.07 g/mol
InChI Key: AYAHBOBLGVFHJY-UHFFFAOYSA-N
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Description

Overview of Isoindolinone Scaffolds in Modern Organic Synthesis

The isoindolinone framework, a bicyclic structure featuring a benzene (B151609) ring fused to a γ-lactam ring, represents a privileged scaffold in the realm of organic chemistry. researchgate.netresearchgate.net This structural motif is the core of numerous natural products and synthetic compounds with significant biological and pharmaceutical relevance. researchgate.netresearchgate.netresearchgate.netrsc.org The inherent chemical properties of the isoindolinone skeleton make it a versatile building block for the construction of more complex molecular architectures. researchgate.netwikipedia.org

The synthesis of isoindolinones has attracted considerable attention, leading to the development of a multitude of synthetic methodologies. researchgate.net These methods often involve the construction of the γ-lactam ring adjacent to a pre-existing aromatic core. nih.gov Transition metal-catalyzed reactions, such as C-H activation, cross-coupling, and cyclotrimerization, have emerged as powerful tools for accessing a wide array of substituted isoindolinones. nih.govresearchgate.net The development of efficient and practical synthetic routes remains a key focus, with an emphasis on mild, sustainable, and atom-efficient processes. rsc.orgnih.gov

The isoindolinone scaffold's importance is underscored by its presence in various clinically approved drugs and biologically active molecules. mdpi.com Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antipsychotic properties. rsc.orgjocpr.com This has solidified the isoindolinone core as a cornerstone in medicinal chemistry and drug discovery programs. mdpi.comontosight.ai

Strategic Significance of Substituted Isoindolinones in Advanced Chemical Research

The strategic introduction of substituents onto the isoindolinone scaffold dramatically influences its physicochemical and biological properties. ontosight.ai This functionalization allows for the fine-tuning of a molecule's interaction with biological targets, a critical aspect of rational drug design. nih.govontosight.ai The ability to modify various positions of the isoindolinone ring system provides a powerful tool for medicinal chemists to optimize lead compounds and explore structure-activity relationships (SAR). nih.gov

Substituted isoindolinones are recognized as key intermediates in the synthesis of a wide range of bioactive molecules. mdpi.comacs.org For instance, pharmacologically active isoindolinones often possess a substituent at the C3 position. acs.org The development of asymmetric synthetic methods to introduce these substituents has been a significant area of research, aiming to produce enantiomerically pure compounds with enhanced biological efficacy. acs.orgmdpi.com

The diverse biological activities reported for substituted isoindolinones highlight their importance in advanced chemical research. These activities include:

Antitumor and Anticancer Activity: Certain isoindolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. jocpr.comnih.gov

Enzyme Inhibition: They have been investigated as inhibitors of enzymes such as carbonic anhydrases and MDM2, which are implicated in various diseases. nih.govacs.org

Antimicrobial and Antiviral Properties: Some derivatives have shown promising activity against bacterial and viral pathogens. nih.govacs.org

Agrochemical Applications: The isoindolinone scaffold has also found utility in the development of novel pesticides. acs.orgbohrium.com

The modular nature of isoindolinone synthesis allows for the creation of diverse chemical libraries, facilitating the discovery of new therapeutic agents and chemical probes. rsc.orgmdpi.com

Positioning of 4-Methoxy-7-iodoisoindolinone as a Functionalized Isoindolinone Derivative

Within the vast family of substituted isoindolinones, this compound stands out as a strategically functionalized derivative. Its structure incorporates two key substituents on the aromatic ring: a methoxy (B1213986) group at the 4-position and an iodine atom at the 7-position. The presence of these functional groups makes it a valuable building block in organic synthesis, particularly in medicinal chemistry. wikipedia.orgsigmaaldrich.comossila.com

The methoxy group can influence the electronic properties of the aromatic ring and can be a key interaction point in biological systems. clockss.org The iodine atom is particularly significant as it serves as a versatile handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. ucl.ac.uk This allows for the introduction of a wide variety of substituents at the 7-position, enabling the synthesis of diverse and complex molecules.

The synthesis of related functionalized isoindolinones, such as 7-iodoisoindolinone, has been achieved through methods like the treatment of an N-t-Bu protected precursor with iodine monochloride followed by deprotection. nih.govucl.ac.uk The strategic placement of both the methoxy and iodo groups in this compound provides a unique combination of electronic and reactive properties, positioning it as a key intermediate for the construction of novel compounds with potential applications in drug discovery and materials science.

Below is a table summarizing the key properties of this compound and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC9H8INO2289.07Contains both methoxy and iodo functional groups, making it a versatile synthetic intermediate.
4-IodoanisoleC7H7IO234.03A related building block containing the iodo and methoxy functionalities on a benzene ring. nih.gov
4-MethoxyanilineC7H9NO123.15A precursor that can be used in the synthesis of methoxy-substituted heterocycles.
7-IodoisoindolinoneC8H6INO259.04A related isoindolinone with an iodine substituent, useful for cross-coupling reactions. nih.govucl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8INO2 B8488713 4-Methoxy-7-iodoisoindolinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

7-iodo-4-methoxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H8INO2/c1-13-7-3-2-6(10)8-5(7)4-11-9(8)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

AYAHBOBLGVFHJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CNC(=O)C2=C(C=C1)I

Origin of Product

United States

Iii. Mechanistic Investigations and Reaction Pathways in 4 Methoxy 7 Iodoisoindolinone Chemistry

Elucidation of Proposed Reaction Mechanisms for Synthetic Transformations

The synthesis of the isoindolinone scaffold is achieved through various strategic approaches, including transition-metal-catalyzed C-H activation, cross-coupling, carbonylation, and cycloaddition reactions. abo.fi Mechanistic studies of these transformations are crucial for optimizing reaction conditions and expanding their substrate scope.

The formation of the isoindolinone core often involves a key cyclization or annulation step. Transition metal-catalyzed reactions, in particular, have been a major focus of mechanistic elucidation. For instance, in cobalt-catalyzed C-H functionalization reactions used to construct γ-lactams, including isoindolinones, a proposed mechanism involves several key steps. Based on experimental evidence, it is suggested that a terminal alkyne is first activated by a silver reagent. This is followed by an ortho-aromatic C-H alkynylation of the benzamide derivative, and the sequence is completed by a subsequent intramolecular annulation to form the final isoindolinone product. researchgate.net

Another common strategy involves cascade reactions. For example, a transition-metal-free approach for the regiospecific synthesis of 3-hydroxyisoindolinones proceeds via a base-mediated C-C bond coupling followed by an N-α-sp³ C-H bond hydroxylation. organic-chemistry.org These multi-step, one-pot sequences offer high efficiency and are often designed to be environmentally benign. organic-chemistry.org

Radical reactions offer unique pathways for the synthesis and functionalization of heterocyclic compounds, including isoindolinones. One developed protocol utilizes a radical addition/reduction reaction of alkyl iodides to the C=N bond of hydrazones, which can be performed "on water". nih.gov This method has been successfully applied to the synthesis of 3-substituted isoindolinone derivatives. nih.gov

Cascade reactions involving radical intermediates are also powerful tools. A silyl radical-triggered process has been developed to construct silicon-incorporated indolines, which are structurally related to isoindolinones. rsc.org This reaction proceeds through a sequence of silyl radical addition to a double or triple bond, followed by a 1,5-hydrogen atom transfer (HAT), and subsequent cyclization to form the heterocyclic ring. rsc.org The nature of the resulting α-silyl carbon radical intermediate can be tuned to undergo further divergent reactions, such as hydrogen atom transfer or oxidation/deprotonation, allowing for the synthesis of diverse structures. rsc.org

Stereochemical Control and Asymmetric Induction in Isoindolinone Synthesis

The isoindolinone scaffold is a privileged structure found in numerous biologically active compounds, making the stereocontrolled synthesis of its derivatives a significant goal in organic chemistry. abo.firesearchgate.net

Significant effort has been directed toward the development of enantioselective methods to produce chiral isoindolinones. Transition metal catalysis is a prominent strategy. For example, cobalt-catalyzed enantioselective C-H carbonylation has been shown to be a highly efficient method for producing a diverse range of chiral isoindolinones. These reactions can proceed through desymmetrization, kinetic resolution, or parallel kinetic resolution, achieving high yields and excellent enantioselectivities.

Another powerful approach is the use of palladium catalysts paired with chiral ligands. Tandem reactions, such as the aza-Heck/Suzuki cross-coupling of O-phenyl hydroxamic ethers with arylboronic acids, have been developed to provide chiral isoindolinones with high enantioselectivity under mild conditions.

The table below summarizes key data from representative enantioselective methodologies.

Reaction TypeCatalyst SystemKey FeaturesYieldEnantiomeric Excess (ee)
C-H CarbonylationCobalt(II) salt / Chiral LigandCost-effective, efficient desymmetrization and kinetic resolution.Good to ExcellentUp to 99%
Aza-Heck/Suzuki CouplingPalladium / Chiral Phosphoramidite LigandsMild conditions, high functional group compatibility.HighUp to 92% (96:4 er)
AminoalkynylationPalladium / Chiral LigandAccess to isoindolinones with quaternary stereocenters.HighExcellent

This table presents generalized data based on studies of isoindolinone synthesis.

In addition to enantiocontrol, achieving high diastereoselectivity is crucial when multiple stereocenters are generated. Cascade reactions under transition metal-free conditions have been developed for the synthesis of polycyclic spiroindolines, which feature an isoindolinone-related core, with excellent diastereoselectivity and atom economy. researchgate.net Organocatalysis also provides a powerful platform for diastereoselective isoindolinone synthesis. For instance, a highly diastereo- and enantioselective organocatalyzed [4+1] annulation has been reported for synthesizing isoindolinones that possess both N-N axial and central chirality.

Regioselectivity and Site-Specificity in Halogenation and Substitution Patterns

The precise control of substituent placement on the isoindolinone core, particularly on the aromatic ring, is critical for modulating biological activity. Regioselectivity in C-H functionalization, including halogenation, is a key challenge.

In radical halogenation, the choice of the halogenating agent can significantly influence the outcome. According to the reactivity-selectivity principle, the less reactive bromine radical is more selective than the chlorine radical, preferentially abstracting a hydrogen atom from a more substituted carbon to form a more stable radical intermediate. youtube.com

Iv. Advanced Reactivity and Chemical Transformations of 4 Methoxy 7 Iodoisoindolinone and Its Analogues

Functionalization Reactions Leveraging Halogen Substituents

The iodine atom at the C-7 position of the isoindolinone ring is a key handle for molecular elaboration. Its reactivity is characteristic of aryl halides, making it amenable to both nucleophilic substitution under specific conditions and, more prominently, a variety of transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the aromatic system. Aromatic rings must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the case of 4-methoxy-7-iodoisoindolinone, the lactam carbonyl group does exert an electron-withdrawing effect. However, the methoxy (B1213986) group at the C-4 position is electron-donating via resonance, which increases the electron density of the aromatic ring. This counteracts the effect of the carbonyl group, making the aromatic ring less electrophilic. Consequently, the iodine at the C-7 position is not sufficiently activated for facile nucleophilic aromatic substitution with common nucleophiles under standard conditions. Such reactions are generally challenging for unactivated aryl iodides and typically require harsh reaction conditions or specialized catalysts.

The most powerful application of the iodo substituent on the isoindolinone core is in transition metal-catalyzed cross-coupling reactions. rsc.org The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in the key oxidative addition step of the catalytic cycle, making 7-iodoisoindolinones excellent substrates for these transformations. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.orgharvard.edu This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids. harvard.edu For analogues like halogenated isoindole-1,3-diones, Suzuki coupling has been successfully employed to introduce new aryl or vinyl groups, demonstrating the feasibility of this approach for the isoindolinone skeleton. nih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. libretexts.org

Organohalide AnalogueBoronic AcidCatalyst/LigandBaseSolventProductYield
4-Iodoisoindole-1,3-dionep-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O4-(p-Methoxyphenyl)isoindole-1,3-dione51% nih.gov
7-Iodo-4-methoxyisoindolinone (Hypothetical)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O4-Methoxy-7-phenylisoindolinoneN/A

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org This reaction is exceptionally useful for the synthesis of arylalkynes and conjugated enynes. The high reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira coupling, allowing for the direct introduction of alkyne functionalities. These alkynylated products can serve as versatile intermediates for further transformations. Successful Sonogashira couplings on closely related halogenated isoindole-1,3-diones highlight the applicability of this method. nih.gov

Organohalide AnalogueAlkyneCatalyst SystemBaseSolventProductYield
4-Iodoisoindole-1,3-dionePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF4-(Phenylethynyl)isoindole-1,3-dione86% nih.gov
7-Iodo-4-methoxyisoindolinone (Hypothetical)TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPAToluene4-Methoxy-7-((trimethylsilyl)ethynyl)isoindolinoneN/A

Transformations Involving the Methoxy Group

The methoxy group at the C-4 position is not merely a passive substituent. It influences the electronic properties of the molecule and presents opportunities for further chemical modification.

Direct oxidation of the methyl group of an aryl methoxy ether is a challenging transformation that often requires harsh conditions. A more common and synthetically valuable modification is O-demethylation , which converts the methoxy group into a hydroxyl group. This transformation is crucial as it unmasks a phenol, which can then participate in a wide array of subsequent reactions, such as O-alkylation, O-acylation, or serve as a directing group in electrophilic aromatic substitution.

Standard laboratory reagents for O-demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃), or strong protic acids such as hydrobromic acid (HBr). In biochemical contexts, enzymes like 2-oxoglutarate/Fe(II)-dependent dioxygenases have been shown to catalyze specific O-demethylation on complex alkaloid scaffolds. nih.gov The resulting 4-hydroxy-7-iodoisoindolinone (B8529523) would be a valuable intermediate for synthesizing analogues with different ether or ester functionalities at the C-4 position.

The methoxy group exhibits a dual electronic nature that can significantly influence the reactivity of the isoindolinone in catalytic processes. stackexchange.com

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This is an electron-withdrawing effect.

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density is a powerful electron-donating effect. stackexchange.com

The net electronic effect of the methoxy group depends on its position relative to the reacting center. wikipedia.org In the this compound, the methoxy group is para to the C-7 iodo-substituent. In this position, the electron-donating resonance effect generally dominates over the inductive effect. stackexchange.com This increased electron density on the aromatic ring can influence transition metal-catalyzed reactions in several ways:

Oxidative Addition: In cross-coupling reactions, a more electron-rich aryl halide can sometimes react more slowly in the oxidative addition step with the metal catalyst (e.g., Pd(0)).

C-H Activation: Conversely, in reactions involving electrophilic C-H activation or cyclometalation, a more electron-rich aromatic ring is more susceptible to attack by an electrophilic metal center, potentially facilitating reactions at other C-H positions on the ring. rsc.org

Therefore, the methoxy group acts as a crucial electronic modulator, and its presence must be considered when designing catalytic strategies for the functionalization of the isoindolinone scaffold.

Palladium-Catalyzed Arylation and Oxidation Reactions

Beyond cross-coupling at the C-I bond, palladium catalysis offers other routes for the functionalization of the isoindolinone core, including C-H arylation and various oxidation reactions. nih.govnih.gov

Palladium-Catalyzed C-H Arylation:

Direct C-H arylation is an increasingly important strategy that avoids the need for pre-functionalized substrates like organoboron or organotin compounds. rsc.org In this approach, a C-H bond on the aromatic ring is directly converted to a C-C bond. The isoindolinone structure contains functionalities (e.g., the lactam carbonyl) that can act as directing groups, guiding the palladium catalyst to activate a specific C-H bond, typically in the ortho position. For N-aryl isoindolinones, the amide carbonyl can direct C-H activation and subsequent arylation on the N-aryl ring. researchgate.net For the core structure of this compound, C-H activation could potentially be directed to the C-5 position, although this would compete with the highly reactive C-I bond. Such reactions often require specific ligand and oxidant systems to proceed efficiently.

Palladium-Catalyzed Oxidation Reactions:

Palladium catalysts are also employed in a variety of oxidative transformations. For the isoindolinone system, this can include dehydrogenative reactions that form the heterocyclic ring itself. For example, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides provides a direct route to the isoindolinone core without the need for stoichiometric oxidants. rsc.orgrsc.org While this compound is already cyclized, this highlights the capability of palladium to mediate oxidative processes on this class of compounds. Other potential palladium-catalyzed oxidations could involve benzylic C-H oxidation if an appropriate substituent were present on the nitrogen atom. mdpi.com

Tandem Arylation/Oxidation Processes

While specific examples detailing tandem arylation/oxidation processes directly on this compound are not extensively documented in publicly available literature, the reactivity of analogous iodoarenes and heterocyclic systems allows for a scientifically grounded projection of its potential in such transformations. These reactions, typically catalyzed by transition metals like palladium, are designed to form a new carbon-carbon bond at the position of the iodine atom, followed by an oxidation event at a nearby position in a single operational sequence.

For a hypothetical tandem reaction involving this compound, a palladium catalyst could first facilitate a cross-coupling reaction with an appropriate aryl partner, such as an arylboronic acid (in a Suzuki-type coupling). This would be followed by an in-situ oxidation of a susceptible C-H bond, potentially on the isoindolinone core or a substituent, to introduce a carbonyl or hydroxyl group. The specifics of the oxidant and reaction conditions would be critical in directing the regioselectivity and efficiency of the oxidative step.

Table 1: Hypothetical Tandem Arylation/Oxidation of a Generic 7-Iodoisoindolinone

Arylating AgentOxidantPotential ProductCatalyst System
Phenylboronic AcidDioxygen (O₂)7-Phenyl-isoindolinone-x-onePd(OAc)₂ / Ligand
4-Tolylboronic AcidBenzoquinone7-(4-Tolyl)-x-hydroxy-isoindolinonePdCl₂(PPh₃)₂ / Base

This table presents a conceptual framework for the reactivity of 7-iodoisoindolinones in tandem arylation/oxidation reactions based on established palladium catalysis principles.

Arylation/Allylic Substitution Reactions

The combination of an arylation at the C-7 position followed by an allylic substitution on the nitrogen atom of the isoindolinone core represents a powerful strategy for the rapid construction of complex molecules. This two-step sequence, often performed in a one-pot fashion, leverages the reactivity of the aryl-iodide bond and the nucleophilicity of the lactam nitrogen.

In a typical sequence, the this compound would first undergo a palladium-catalyzed arylation, for instance, a Suzuki, Stille, or Heck coupling, to introduce a desired aryl substituent at the C-7 position. Following this, the introduction of an allylic electrophile, such as an allylic halide or carbonate, would lead to the N-allylation of the isoindolinone nitrogen. The choice of catalyst, ligands, and reaction conditions is crucial to ensure the compatibility of both reaction steps.

Table 2: Potential Arylation/Allylic Substitution Sequence with a Generic 7-Iodoisoindolinone

Arylation StepAllylation StepResulting Structure
Suzuki coupling with 2-pyridylboronic acidReaction with allyl bromide2-Allyl-7-(2-pyridyl)isoindolinone
Stille coupling with tributyl(vinyl)stannaneReaction with cinnamyl chloride2-Cinnamyl-7-vinylisoindolinone

This table illustrates the synthetic possibilities of combining arylation and N-allylation reactions on the isoindolinone scaffold.

Chemical Reactivity of the Isoindolinone Heterocyclic Core

The isoindolinone core itself is a reactive entity, amenable to a variety of chemical transformations that allow for the construction of more complex and functionally diverse molecules.

Synthesis of Fused Isoindolinone Analogues

The isoindolinone skeleton is a valuable precursor for the synthesis of fused polycyclic heterocyclic systems, which are often found in biologically active natural products and pharmaceutical agents. nih.govresearchgate.net Transition metal-catalyzed reactions are a common and effective strategy for constructing these fused ring systems.

One prominent method for achieving this is through intramolecular Heck reactions. researchgate.net For a substrate derived from this compound, where the nitrogen atom is functionalized with a pendant alkene, a palladium catalyst can facilitate the cyclization between the C-7 position and the alkene, leading to the formation of a new ring fused to the isoindolinone core. The methoxy group at the C-4 position can influence the electronic properties of the aromatic ring and, consequently, the reactivity in such cyclizations.

Table 3: Examples of Intramolecular Cyclization for the Synthesis of Fused Isoindolinones

Starting Material MoietyReaction TypeFused Ring System Formed
N-alkenyl-7-iodoisoindolinoneIntramolecular Heck ReactionPyrrolo[2,1-a]isoindolinone
7-Iodo-N-(2-ethynylphenyl)isoindolinoneIntramolecular Sonogashira/CyclizationIndolo[2,1-a]isoindolinone

This table showcases representative examples of how the isoindolinone core can be elaborated into fused heterocyclic structures.

Reactions for the Construction of Architecturally Complex Organic Molecules

The isoindolinone scaffold serves as a key building block in the total synthesis of numerous architecturally complex natural products and other organic molecules. nih.gov Its rigid bicyclic structure and the potential for functionalization at various positions make it an ideal starting point for intricate synthetic sequences.

For instance, the lactam functionality of the isoindolinone core can be manipulated through reduction, alkylation, or ring-opening reactions to introduce new functionalities and stereocenters. The aromatic ring, particularly with the directing influence of the methoxy group and the reactive handle of the iodine atom in this compound, allows for a range of cross-coupling and C-H activation reactions to build molecular complexity. The synthesis of various bioactive molecules and natural product analogues often features the isoindolinone core as a central structural motif. nih.govnih.gov

Table 4: Role of the Isoindolinone Core in the Synthesis of Complex Molecules

Target Molecule ClassKey Transformation of Isoindolinone Core
Aristolactam AlkaloidsArylation and subsequent cyclization reactions.
Cytochalasan AlkaloidsUtilized as a dienophile in Diels-Alder reactions.
Spiro-fused HeterocyclesOrganocatalytic enantioselective cyclizations. rsc.org

This table highlights the versatility of the isoindolinone scaffold in the construction of diverse and complex molecular architectures.

V. Structural Characterization and Advanced Spectroscopic Analysis in Research

Spectroscopic Methods for Comprehensive Structure Elucidation

Spectroscopic techniques are fundamental tools for elucidating the structure of organic molecules. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the atomic framework and elemental composition of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a compound like 4-Methoxy-7-iodoisoindolinone, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the isoindolinone core would appear as doublets or multiplets in the typical aromatic region (approximately 7.0-8.0 ppm). The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, likely around 3.8-4.0 ppm, while the methylene (B1212753) protons (-CH₂) of the isoindolinone ring would also produce a characteristic signal. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (splitting) would reveal adjacent proton relationships, allowing for precise positional assignments of the methoxy and iodo substituents on the aromatic ring.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Isoindolinone Derivative (Isopropyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate) nih.gov

Assignment ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
Aromatic-H7.98 (d, J=7.3 Hz, 1H), 7.66-7.31 (m, 8H)143.8, 137.6, 135.3, 131.1, 130.1, 129.9, 126.6, 125.9, 125.4, 125.0
OH6.58 (bs, 1H)-
CH (isopropyl)4.71–4.65 (m, 1H)79.7
CH₃ (isopropyl)1.26 (m, J=6.2 Hz, 6H)22.9
C=O-164.1
C-OH-85.0

This table is interactive. Click on headers to sort.

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass and, consequently, the elemental formula of a molecule. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₉H₈INO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). HRMS analysis of a synthesized sample would yield an experimental m/z value for the molecular ion (e.g., [M+H]⁺). If this experimental value matches the calculated theoretical mass within a very narrow tolerance (typically <5 ppm), it provides unequivocal confirmation of the molecular formula. This technique is routinely applied in the characterization of newly synthesized isoindolinone derivatives to validate their elemental composition. nih.govnih.gov

Table 2: Example of HRMS Data for a Synthesized Isoindolinone Derivative (Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate) nih.gov

Compound Molecular Formula Ion Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonateC₁₆H₁₅NO₅S[M+H]⁺334.3655334.3661

This table is interactive. Click on headers to sort.

Crystallographic Studies for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise arrangement of atoms in the solid state. This technique is the gold standard for determining the three-dimensional structure of a crystalline compound, providing accurate information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice. For isoindolinone derivatives, this analysis can confirm the planarity of the fused ring system and determine the conformation of any substituents.

Studies on various substituted isoindolinones have utilized X-ray crystallography to definitively establish their molecular structures. researchgate.net For instance, analysis of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives revealed a monoclinic crystal system and provided insights into intermolecular interactions within the crystal packing. tandfonline.com Such studies are crucial for understanding how molecules interact with each other in the solid state, which can influence physical properties like melting point and solubility. The structure of a stable 2H-isoindole was also confirmed by X-ray crystallographic analysis, demonstrating the power of this technique in settling structural ambiguities. rsc.org

Application of Advanced Analytical Techniques in Synthetic Organic Chemistry

In the context of synthetic organic chemistry, the combination of NMR, HRMS, and, where possible, X-ray crystallography is indispensable for verifying the successful synthesis of a target molecule like this compound. researchgate.net Following a synthetic procedure, these techniques are used in concert to confirm that the desired product has been formed and to assess its purity.

NMR spectroscopy is used to confirm that the expected chemical transformations have occurred—for example, the appearance of signals corresponding to the formed lactam ring and the correct substitution pattern on the aromatic ring. HRMS provides definitive proof of the product's elemental composition, ensuring that no unexpected additions or eliminations have taken place. nih.gov If the product can be crystallized, X-ray analysis provides the ultimate structural proof. The use of these combined analytical methods provides the rigorous characterization required for publication in peer-reviewed journals and for the advancement of further research, such as biological activity studies. sciopen.comnih.gov

Vi. Theoretical and Computational Investigations of 4 Methoxy 7 Iodoisoindolinone Systems

Computational Chemistry Approaches to Reaction Mechanisms and Pathways

Computational chemistry serves as a powerful tool to unravel the complex mechanisms of chemical reactions involving substituted isoindolinones. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

Density Functional Theory (DFT) in Mechanistic Studies: Density Functional Theory (DFT) is a cornerstone of computational investigations into the reactivity of organic molecules like 4-methoxy-7-iodoisoindolinone. This method offers a balance between computational cost and accuracy, making it suitable for calculating the geometries of reactants, products, and transition states. For instance, in reactions such as N-alkylation or cross-coupling at the iodine-substituted position, DFT can be employed to calculate the activation energies, which are critical for predicting reaction rates and feasibility.

A hypothetical reaction pathway for a Suzuki coupling reaction at the C7 position of this compound could be investigated using DFT. The primary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be modeled. The calculated energy profile would reveal the rate-determining step and provide insights into the influence of the methoxy (B1213986) and isoindolinone core on the catalytic process.

Illustrative Energy Profile for a Hypothetical Reaction: The following table represents a simplified, illustrative dataset for the energy profile of a hypothetical reaction involving this compound, as might be determined by DFT calculations.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants + Catalyst0.0
2Oxidative Addition TS+15.2
3Oxidative Addition Intermediate-5.4
4Transmetalation TS+12.8
5Reductive Elimination TS+21.5
6Products + Catalyst-12.7
TS: Transition State. Data is hypothetical and for illustrative purposes.

This type of analysis helps in optimizing reaction conditions by identifying bottlenecks and suggesting modifications to the catalyst or substrates to lower activation barriers.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are indispensable for understanding the electronic structure of this compound and predicting its reactivity. These calculations provide information on molecular orbitals, charge distribution, and various electronic properties that govern how the molecule interacts with other chemical species.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. nih.gov For this compound, the electron-donating methoxy group and the electron-withdrawing iodine atom and carbonyl group will significantly influence the energies and spatial distribution of these orbitals.

DFT calculations can be used to visualize the HOMO and LUMO. It is likely that the HOMO would have significant density on the methoxy-substituted aromatic ring, while the LUMO might be localized more towards the isoindolinone core and the carbon-iodine bond, suggesting that this site is susceptible to nucleophilic attack or involvement in metal-catalyzed reactions. Halogen substitution is known to play a vital role in stabilizing the LUMO level. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps are valuable for predicting the sites of electrophilic and nucleophilic attack. nih.gov For this compound, an MESP map would likely show negative potential (red/yellow regions) around the carbonyl oxygen and the methoxy oxygen, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) might be found near the hydrogen atoms and potentially in the region of the iodine atom's σ-hole, which is a region of positive electrostatic potential on the outer side of the halogen atom along the C-I bond extension, making it a site for halogen bonding. unimi.it

Illustrative Quantum Chemical Data: The table below provides a hypothetical set of quantum chemical descriptors for this compound, which could be obtained from DFT calculations.

PropertyCalculated ValueImplication
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.8 eVElectron-accepting capability
HOMO-LUMO Gap4.4 eVChemical stability and reactivity
Dipole Moment3.5 DPolarity of the molecule
Data is hypothetical and for illustrative purposes.

These descriptors are crucial for predicting how the molecule will behave in different chemical environments and for designing molecules with specific electronic properties.

Conformer Analysis and Molecular Dynamics Simulations of Substituted Isoindolinones

The three-dimensional structure and dynamics of molecules are critical to their function. Conformer analysis and molecular dynamics (MD) simulations provide insights into the flexibility and conformational preferences of substituted isoindolinones like this compound.

Conformational Analysis: Even seemingly rigid molecules like this compound can exhibit conformational flexibility, particularly with respect to substituent groups. For the methoxy group, rotation around the aryl-oxygen bond can lead to different conformers with varying energies. A potential energy surface scan, typically performed using quantum mechanical methods, can identify the most stable conformer and the energy barriers to rotation. This information is important as the orientation of the methoxy group can influence the molecule's electronic properties and its interactions with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and intermolecular interactions over time. For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) could reveal:

Solvation Structure: How solvent molecules arrange around the solute and the nature of specific interactions like hydrogen bonding.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformational states.

Interaction with Biomolecules: If this compound is being investigated as a potential drug candidate, MD simulations can be used to study its binding to a target protein, providing insights into the stability of the protein-ligand complex and the key interactions driving binding. mdpi.com

Illustrative MD Simulation Parameters and Observations:

ParameterValue/SettingPurpose
System1 molecule of this compound in a box of 1000 water moleculesTo simulate behavior in an aqueous environment
Force FieldOPLS-AA / AMBERTo define the potential energy of the system
Simulation Time100 nsTo observe dynamic events over a meaningful timescale
Temperature300 KTo simulate physiological conditions
Potential Observation The methoxy group exhibits rotational freedom but favors a planar orientation with the aromatic ring. The iodine atom forms transient halogen bonds with the oxygen atoms of water molecules.Understanding conformational preferences and intermolecular interactions.
Data is hypothetical and for illustrative purposes.

These computational techniques, from quantum mechanics to classical dynamics, provide a multi-scale approach to understanding the chemical and physical properties of this compound. The synergy between these theoretical investigations and experimental work is crucial for advancing the scientific understanding of this and related molecular systems.

Vii. Applications of 4 Methoxy 7 Iodoisoindolinone As a Versatile Synthetic Intermediate

Precursor for the Development of Novel Heterocyclic Scaffolds

The isoindolinone framework is a recognized privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The functional handles on 4-Methoxy-7-iodoisoindolinone, particularly the iodo group, make it an excellent starting point for the synthesis of new and complex heterocyclic scaffolds. The carbon-iodine bond is a key feature, enabling a variety of powerful transition metal-catalyzed cross-coupling reactions. doaj.orgmdpi.com

Aromatic iodides are highly valued substrates in modern organic synthesis due to their optimal balance of reactivity and stability, often showing superior performance compared to their bromine or chlorine counterparts in cross-coupling reactions. nih.gov This reactivity can be harnessed to append various molecular fragments to the isoindolinone core, leading to the generation of diverse compound libraries for drug discovery and other applications.

Key Tranformation Strategies:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, which can be further elaborated. nih.gov

Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.

Copper-Mediated N-Arylation: A classic method for the formation of carbon-nitrogen bonds. doaj.orgmdpi.com

These reactions allow for the fusion of additional rings onto the isoindolinone skeleton or the introduction of substituents that can then participate in subsequent cyclization reactions, thereby generating novel polyheterocyclic systems. nih.gov

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis
Reaction NameCoupling PartnerResulting Functional GroupPotential for Heterocycle Formation
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidBiaryl SystemFormation of extended conjugated systems or subsequent cyclization.
Sonogashira CouplingTerminal AlkyneAlkynyl GroupIntramolecular cyclization onto the alkyne to form fused rings. nih.gov
Buchwald-Hartwig AminationAmineArylamineIntroduction of a nitrogen atom for subsequent ring closure.
Heck CouplingAlkeneAlkeneFormation of a side chain that can undergo further reactions.

Building Block in the Total Synthesis of Complex Organic Molecules

The isoindolinone moiety is a core structural feature in a variety of natural products and pharmaceutically active molecules. chim.itresearchgate.netresearchgate.netnih.gov Therefore, substituted isoindolinones like this compound serve as valuable intermediates in the total synthesis of such complex targets. The strategic placement of the methoxy (B1213986) and iodo groups allows for controlled, stepwise elaboration of the molecular structure.

The methoxy group can also play a role in directing ortho-metalation reactions, providing another avenue for functionalization of the aromatic ring. Furthermore, it can be a key feature of the final target molecule or be converted to a hydroxyl group, which can then be used for further transformations.

Role in the Preparation of Specialized Organic Materials (e.g., Dyes, Fluorescent Probes)

The development of novel organic materials with specific photophysical or electronic properties is a rapidly growing field. The isoindolinone core, being a part of various dyes and pigments, suggests that derivatives like this compound could be valuable precursors for such materials. The extended π-system of the isoindolinone can be further modulated by the introduction of different substituents.

The electron-donating methoxy group can have a significant impact on the absorption and emission properties of a chromophore. rsc.org In the design of fluorescent probes, methoxy substitution is a known strategy to tune the emission wavelength. rsc.orgnih.gov The iodo group can be replaced with fluorophores or other functional groups through the cross-coupling reactions mentioned previously, allowing for the construction of sophisticated sensor molecules.

For instance, nucleophilic aromatic substitution (SNAr) reactions are a common mechanism in the design of fluorescent probes, and while iodine is not the typical leaving group for SNAr, its presence allows for conversion to other functionalities that can participate in such reactions. nih.gov The combination of the isoindolinone scaffold with the electronic influence of the methoxy group and the synthetic versatility of the iodo group makes this compound a promising candidate for the development of novel dyes and fluorescent probes.

Table 2: Influence of Functional Groups on Material Properties
Functional GroupPotential Role in Organic MaterialsExample Application
Isoindolinone CoreProvides a rigid, planar scaffold for extended conjugation.Core structure in pigments and dyes.
Methoxy GroupActs as an electron-donating group, influencing the electronic properties and potentially shifting absorption/emission wavelengths. rsc.orgTuning the color of fluorescent dyes.
Iodo GroupServes as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions.Attachment of fluorophores or moieties for sensing applications.

Viii. Future Research Directions and Emerging Challenges in 4 Methoxy 7 Iodoisoindolinone Chemistry

Development of Novel and Highly Efficient Synthetic Routes

An emerging challenge is to design routes that allow for the late-stage introduction of the methoxy (B1213986) and iodo groups, providing flexibility for generating diverse analogues. The development of robust, scalable, and environmentally benign synthetic protocols is paramount for unlocking the full potential of this compound. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Routes to 4-Methoxy-7-iodoisoindolinone
ParameterHypothetical "Classical" RouteProposed "Novel" Route (e.g., C-H Activation)
Starting MaterialsComplex, multi-functionalized benzene (B151609) derivativesSimpler, more accessible benzamides
Number of Steps5-7 steps2-3 steps (potentially one-pot)
Key ReactionsNitration, reduction, Sandmeyer reaction, cyclizationDirected C-H iodination, Pd-catalyzed C-H activation/annulation
Reaction ConditionsOften harsh (strong acids, high temperatures)Generally milder, catalytic conditions
Atom EconomyLowerHigher
SustainabilityUse of stoichiometric, hazardous reagentsCatalytic, reduced waste generation

Exploration of Undiscovered Reactivity Pathways and Transformations

The chemical structure of this compound offers multiple sites for chemical modification, yet its reactivity remains largely unexplored. A significant future direction will be the systematic investigation of its transformation potential to build libraries of novel compounds.

The carbon-iodine bond at the 7-position is a prime target for transition metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings could be employed to introduce a wide array of substituents (aryl, alkyl, alkynyl, amino, etc.), thereby enabling extensive structure-activity relationship (SAR) studies. A major challenge will be to achieve high reactivity and selectivity at this position without disturbing other functional groups in the molecule.

Beyond the iodo group, the isoindolinone core itself presents opportunities. The nitrogen atom can be functionalized to introduce various side chains. The C3 position, adjacent to the nitrogen, is another reactive site. researchgate.net Research into the electrophilic or nucleophilic functionalization at this position could lead to the synthesis of 3,3-disubstituted isoindolinones, a class of compounds that has attracted considerable interest. researchgate.net The methoxy group, while generally stable, could be targeted for demethylation to reveal a phenol, which could then serve as a handle for further derivatization.

Table 2: Potential Cross-Coupling Reactions at the C7-Iodo Position
Reaction NameCoupling PartnerCatalyst/ConditionsIntroduced Functional Group
Suzuki CouplingAryl/Vinyl Boronic Acid or EsterPd catalyst, baseAryl, Vinyl
Heck CouplingAlkenePd catalyst, baseSubstituted Alkene
Sonogashira CouplingTerminal AlkynePd/Cu catalyst, baseAlkynyl
Buchwald-Hartwig AminationAminePd catalyst, base, phosphine (B1218219) ligandAmino (NR2)
Stille CouplingOrganostannanePd catalystAryl, Alkyl, Vinyl

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound's chemical space, the integration of modern automation technologies is essential. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. springerprofessional.deepa.gov

Future research should focus on adapting synthetic routes for this compound and its subsequent derivatization to flow chemistry platforms. This would be particularly beneficial for reactions that are exothermic or involve hazardous reagents. Furthermore, flow chemistry can enable access to reaction conditions (high pressure, high temperature) that are difficult to achieve in standard batch reactors, potentially unlocking novel reactivity pathways. springerprofessional.de

Pairing flow chemistry with automated synthesis platforms can enable high-throughput synthesis and screening of derivative libraries. researchgate.netresearchgate.net An automated system could perform a matrix of cross-coupling reactions, for example, by systematically varying coupling partners and reaction conditions, leading to the rapid generation of hundreds of distinct molecules for biological or materials testing. The main challenge in this area is the development of robust and versatile reaction protocols that are amenable to automation and can tolerate a wide range of substrates.

Advanced Computational Modeling for Rational Design and Prediction of Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby guiding experimental work and reducing trial-and-error. The application of advanced computational modeling to this compound is a critical future research direction.

Density Functional Theory (DFT) can be used to calculate the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net This analysis can predict the most likely sites for nucleophilic and electrophilic attack, offering insights into the compound's intrinsic reactivity. nih.gov DFT studies can also be used to model reaction mechanisms, calculate activation barriers, and predict the outcomes of potential transformations, helping to prioritize which reactions to explore in the lab. nih.gov

Beyond predicting reactivity, computational modeling can be used for the rational design of new derivatives with specific properties. nih.gov For example, by modeling the interaction of various this compound derivatives with a biological target (e.g., an enzyme active site), researchers can design new molecules with potentially enhanced activity. researchgate.net This structure-based drug design approach can significantly streamline the discovery process. A key challenge is ensuring the accuracy of the computational models, which often requires careful benchmarking against experimental data.

Table 3: Application of Computational Modeling in this compound Research
Computational MethodObjectivePredicted Outcome/Insight
Density Functional Theory (DFT)Calculate electronic structure and propertiesHOMO/LUMO energies, electrostatic potential map, prediction of reactive sites
Transition State TheoryModel reaction mechanismsActivation energy barriers, reaction kinetics, product selectivity
Molecular DockingSimulate binding to a biological targetBinding affinity, binding pose, identification of key interactions
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with activityPredictive models for biological activity of new derivatives

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 4-Methoxy-7-iodoisoindolinone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves iodination of a precursor isoindolinone derivative. Key steps include:

  • Precursor Functionalization : Introduce the methoxy group via nucleophilic substitution or catalytic coupling (e.g., using Pd catalysts for aromatic methoxylation) .
  • Iodination : Employ electrophilic iodination reagents (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (methanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize:

  • NMR Spectroscopy : 1H^1H-NMR to confirm methoxy singlet (~δ 3.8–4.0 ppm) and aromatic protons; 13C^{13}C-NMR for carbonyl (C=O, ~δ 170 ppm) and iodine-adjacent carbon shifts .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680–1720 cm1^{-1}) and C–I bonds (~500–600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and isotopic pattern matching 127I^{127}I (100%) and 129I^{129}I (~1%) .

Q. How should researchers design preliminary biological screening assays for this compound?

  • Methodological Answer :

  • Target Selection : Focus on enzymes/receptors structurally related to isoindolinone targets (e.g., kinases, GPCRs) .
  • In Vitro Assays : Use fluorescence polarization for binding affinity or colorimetric assays (e.g., NADH-coupled enzyme inhibition). Include positive controls (e.g., staurosporine for kinases) .
  • Dose-Response : Test concentrations from 1 nM–100 µM to determine IC50_{50}/EC50_{50}. Triplicate measurements reduce variability .

Advanced Research Questions

Q. What computational approaches can predict the binding mode of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Include iodine-specific parameters (e.g., halogen bonding potentials) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between methoxy/iodo groups and active-site residues .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions of substituents (e.g., iodine’s hydrophobic vs. methoxy’s polar effects) .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
  • Impurity Analysis : Reanalyze compound batches via HPLC-MS to rule out degradation products (e.g., de-iodinated byproducts) .
  • Physicochemical Profiling : Measure solubility (shake-flask method) and logP (HPLC-derived) to identify bioavailability-related inconsistencies .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with halogen substitutions (e.g., Br, Cl) or methoxy positional isomers. Compare activities using standardized assays .
  • Pharmacophore Mapping : Generate 3D-QSAR models (e.g., CoMFA) to correlate substituent electronegativity/volume with potency .
  • Table : Example SAR Data for Analogues
DerivativeSubstituentIC50_{50} (nM)LogP
4-MeO-7-II, MeO12.5 ± 1.22.8
4-MeO-7-BrBr, MeO45.3 ± 3.12.5
5-MeO-7-II, MeO89.7 ± 5.63.1

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between cancer cell lines and primary cells?

  • Methodological Answer :

  • Cell Line Authentication : Verify cell lines via STR profiling to exclude cross-contamination .
  • Microenvironment Modeling : Repeat assays in 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions .
  • Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify differential pathway activation (e.g., apoptosis vs. survival signals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.